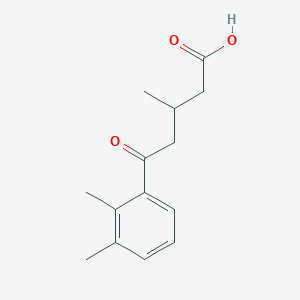

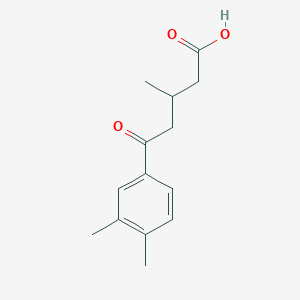

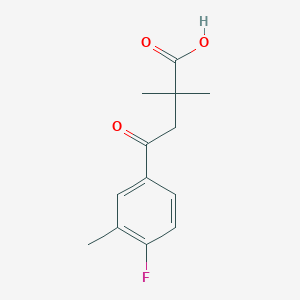

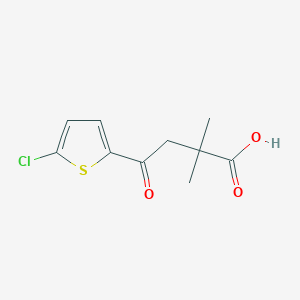

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that Sigma-Aldrich provides similar products to early discovery researchers as part of a collection of rare and unique chemicals1.

Synthesis Analysis

There are no specific synthesis methods available for Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate. However, related compounds have been synthesized using various methods23. For instance, the enantioselective synthesis of chiral alcohols has been achieved using engineered ketoreductases3.Molecular Structure Analysis

The molecular structure of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is not readily available. However, related compounds such as Ethyl (3,4-difluorophenyl)(difluoro)acetate have been analyzed4.Chemical Reactions Analysis

There is no specific information on the chemical reactions involving Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate. However, related compounds have been involved in various chemical reactions35.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate are not readily available. However, related compounds such as (1R,2R)-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate have been analyzed8.Wissenschaftliche Forschungsanwendungen

Polymorphism Characterization

- Spectroscopic and Diffractometric Study : Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate has been studied for its polymorphic forms, characterized using techniques like spectroscopy and X-ray diffraction. These studies help in understanding the physical and chemical properties of the compound, critical for pharmaceutical development (Vogt et al., 2013).

Enantioselective Reduction Studies

- Bakers' Yeast Reduction : Research into the reduction of similar compounds, like alkyl 6-chloro-3-oxohexanoates using bakers' yeast, has been conducted. This type of study is significant for understanding enantioselective synthesis, which is crucial in creating pharmaceuticals with specific biological activities (Gopalan & Jacobs, 1990).

Stereoselective Synthesis

- Synthesis of Statin Precursors : Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is relevant in the stereoselective synthesis of statin precursors. Research here contributes to developing methods for synthesizing statins, a class of drugs important for managing cholesterol levels (Tararov et al., 2006).

Synthesis of Vitamin Precursors

- Synthesis of Biotin (Vitamin H) : Studies have been conducted on the chlorination and synthesis of similar compounds, contributing to the synthesis of biotin, an essential vitamin (Zav’yalov et al., 2006).

Pharmaceutical Intermediate Synthesis

- Synthesis of Cyclohexenone Derivatives : Research into the synthesis of cyclohexenone derivatives from similar compounds has implications for pharmaceutical development. These derivatives can have various biological activities and are useful in creating a range of pharmaceutical products (Mayekar et al., 2010).

Safety And Hazards

The safety and hazards associated with Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate are not known. However, safety data sheets for related compounds provide information on potential hazards, handling, storage, and disposal considerations9.

Zukünftige Richtungen

The future directions for research on Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate are not clear due to the limited information available. However, the use of biocatalysis in the synthesis of active pharmaceutical ingredients is a promising area of research10.

Eigenschaften

IUPAC Name |

ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZONBJUCRIVRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645581 |

Source

|

| Record name | Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | |

CAS RN |

898752-26-6 |

Source

|

| Record name | Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)

![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)